What is (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride used for in research
What is (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride used for in research
An In-Depth Technical Guide to (2,4,6-Trimethylbenzyl)hydrazine Dihydrochloride in Chemical Research and Drug Discovery
Executive Summary
(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride (CAS 1397237-09-0; free base CAS 143425-78-9) is a highly specialized, nitrogen-rich building block utilized extensively in advanced organic synthesis and pharmacological research[1][2]. As a hydrazine derivative featuring a sterically demanding mesityl (2,4,6-trimethylphenyl) group, it serves a dual purpose in the laboratory:
-
A regioselective synthetic intermediate for constructing complex nitrogen heterocycles (e.g., pyrazoles, triazoles) and trisubstituted hydrazones[3][4].
-
A mechanism-based pharmacophore used to probe the active sites of copper-containing amine oxidases (CuAOs), specifically Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) / Vascular Adhesion Protein-1 (VAP-1)[5][6][7].
This whitepaper details the mechanistic causality behind its applications, providing self-validating protocols for researchers integrating this compound into drug discovery pipelines.
Chemical Profile and Reactivity Dynamics
The utility of (2,4,6-trimethylbenzyl)hydrazine stems from the interplay between its two functional domains:
-
The Hydrazine Moiety (-NH-NH₂): Acts as a potent bis-nucleophile. In condensation reactions, the terminal nitrogen attacks electrophilic carbonyl carbons to form hydrazones. In enzymatic environments, it acts as a "suicide inhibitor" by forming an irreversible covalent Schiff base adduct with the topaquinone (TPQ) or flavin adenine dinucleotide (FAD) cofactors of amine oxidases[6].
-
The 2,4,6-Trimethylbenzyl Group: The three methyl groups create significant steric bulk (ortho and para positions). In synthesis, this steric shielding dictates the conformation of intermediates, preventing unwanted over-alkylation and driving regioselectivity during heterocycle cyclization[3]. In pharmacological assays, this bulk is used to map the hydrophobic pocket volume of MAO and SSAO active sites, determining enzyme selectivity[7].
Quantitative Utility Summary
| Application Area | Role of (2,4,6-Trimethylbenzyl)hydrazine | Mechanistic Advantage |
| Heterocycle Synthesis | Nitrogen-rich precursor for pyrazoles/triazoles | Steric bulk directs regioselectivity during ring closure, minimizing isomeric byproducts. |
| Hydrazone Synthesis | Reactant in cascade N-alkylation | Overcomes chemoselectivity issues in one-pot multicomponent reactions. |
| Enzyme Inhibition | Probe for MAO / SSAO (VAP-1) | Hydrazine forms irreversible covalent adducts with TPQ; mesityl group probes binding pocket size. |
Primary Application: Advanced Organic Synthesis
In drug development, hydrazones and their cyclic derivatives are privileged scaffolds (e.g., neuraminidase inhibitors, anti-inflammatory agents)[4][8]. Historically, synthesizing trisubstituted hydrazones was plagued by poor chemoselectivity, as both nitrogen atoms in the hydrazine could react with alkylating agents.
Recent breakthroughs have utilized (2,4,6-trimethylbenzyl)hydrazine in a base-mediated cascade condensation N-alkylation workflow[3]. By combining the hydrazine, an aldehyde, and an alkyl halide in a single pot with potassium tert-butoxide (t-BuOK), researchers can bypass the isolation of unstable intermediates[3]. The causality here is critical: t-BuOK is specifically chosen because its bulky nature prevents it from acting as a competing nucleophile against the alkyl halide, while its strong basicity rapidly deprotonates the intermediate hydrazone to drive the N-alkylation forward.
Workflow for the one-pot synthesis of trisubstituted hydrazones via cascade condensation.
Protocol 1: One-Pot Synthesis of Trisubstituted Hydrazones
Self-Validating System: The disappearance of the aldehyde peak via TLC/LC-MS validates Step 1, while the precipitation of potassium halide salts validates the completion of Step 2.
-
Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add (2,4,6-trimethylbenzyl)hydrazine dihydrochloride (0.5 mmol). Note: If using the dihydrochloride salt, an additional 1.0 mmol of base is required to liberate the free hydrazine in situ.
-
Condensation: Add the target aldehyde (0.5 mmol) and tert-butanol (t-BuOH, 2.0 mL) as the solvent. Stir at room temperature for 30 minutes to allow the initial hydrazone condensation to occur.
-
Activation: Introduce t-BuOK (0.7 mmol for free base; 1.7 mmol if using dihydrochloride). The strong base deprotonates the secondary nitrogen of the newly formed hydrazone.
-
Alkylation: Add the alkyl halide (0.4 mmol). Heat the reaction mixture to 60 °C and stir for 12 hours[3].
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (pentane/ethyl ether)[3].
Primary Application: Enzymatic Inhibition Probing (MAO & SSAO/VAP-1)
Benzylhydrazine derivatives are classic mechanism-based inhibitors of amine oxidases[6][9]. Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a therapeutic target for inflammatory diseases (e.g., ulcerative colitis, multiple sclerosis) because it mediates leukocyte extravasation[5][7].
(2,4,6-Trimethylbenzyl)hydrazine is utilized in Structure-Activity Relationship (SAR) assays to differentiate binding affinities between MAO-A, MAO-B, and SSAO[7]. The mechanism relies on the hydrazine nitrogen undergoing a nucleophilic attack on the C5 position of the topaquinone (TPQ) cofactor in SSAO, forming a stable, irreversible covalent adduct[6]. The 2,4,6-trimethyl substitution tests the spatial limits of the enzyme's active site channel; because rodent and human VAP-1 have different active site channel widths, this compound is vital for cross-species pharmacological validation[10].
Mechanism of irreversible amine oxidase inhibition via covalent adduct formation with TPQ.
Protocol 2: In Vitro Amine Oxidase Inhibition Assay
Self-Validating System: Because hydrazines are mechanism-based inhibitors, inhibition must be time-dependent. A decrease in IC₅₀ following a longer pre-incubation time validates that the inhibition is covalent and irreversible, rather than competitive.
-
Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4). Dissolve (2,4,6-trimethylbenzyl)hydrazine dihydrochloride in DMSO to create a 10 mM stock solution.
-
Enzyme Pre-incubation (Critical Step): In a 96-well microplate, mix recombinant human SSAO/VAP-1 (or MAO) with varying concentrations of the hydrazine inhibitor (ranging from 1 nM to 100 μM). Incubate at 37 °C for 30 minutes. Causality: This pre-incubation allows the covalent Schiff base to form between the hydrazine and the TPQ cofactor before the substrate is introduced.
-
Substrate Addition: Add a fluorogenic substrate mixture containing benzylamine (100 μM), Amplex Red (50 μM), and horseradish peroxidase (HRP, 1 U/mL).
-
Kinetic Measurement: Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes at 37 °C. The oxidation of benzylamine by uninhibited SSAO produces H₂O₂, which HRP uses to convert Amplex Red into highly fluorescent resorufin.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the fractional activity versus inhibitor concentration to determine the IC₅₀.
References
-
The Journal of Organic Chemistry. (2024). Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation. ACS Publications.[Link]
-
Journal of Medicinal Chemistry. (2006). Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity. ACS Publications.[Link]
-
Acta Crystallographica Section F. (2008). Complexes of the copper-containing amine oxidase from Arthrobacter globiformis with the inhibitors benzylhydrazine and tranylcypromine. NIH PubMed Central.[Link]
-
BioWorld. (2006). Antiinflammatory activity of a new SSAO/VAP-1 inhibitor.[Link]
Sources
- 1. 1397237-09-0|(2,4,6-Trimethylbenzyl)hydrazine dihydrochloride| Ambeed [ambeed.com]
- 2. CAS:26177-51-5, (4-Methylbenzyl)hydrazine hydrochloride-毕得医药 [bidepharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (2,4,6-Trimethylbenzyl)hydrazine [stage0.myskinrecipes.com]
- 5. | BioWorld [bioworld.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LJP 1207 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
